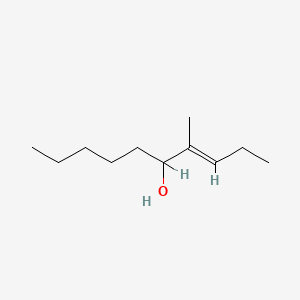
4-Méthyl-3-décène-5-ol
Vue d'ensemble
Description
4-Methyl-3-decen-5-ol, also known as 4-Methyl-3-decen-5-ol, is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-3-decen-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 4-Methyl-3-decen-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-decen-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Parfumerie
4-Méthyl-3-décène-5-ol: est utilisé dans les huiles de parfum modernes comme substitut des alkynoates de méthyle . Sa structure lui permet d'apporter un parfum unique qui est souhaitable dans les parfums pour diverses applications, des parfums personnels à la parfumerie ambiante.
Synthèse de composés organiques
Le composé sert d'intermédiaire dans la synthèse de molécules organiques plus complexes. Sa réactivité est exploitée dans les réactions de Grignard, où il est utilisé pour créer de nouvelles liaisons carbone-carbone, conduisant à une large gamme de dérivés ayant des applications potentielles dans les produits pharmaceutiques et les agrochimiques .
Science des matériaux
En science des matériaux, This compound peut être utilisé pour modifier les propriétés des polymères. En l'incorporant dans les chaînes de polymères, les chercheurs peuvent modifier la flexibilité, la durabilité et d'autres propriétés physiques du matériau, ce qui est crucial pour le développement de nouveaux matériaux présentant des caractéristiques spécifiques .
Chimie verte
Ce composé est également exploré en chimie verte pour son potentiel d'utilisation dans des processus de synthèse respectueux de l'environnement. Les chercheurs ont étudié son utilisation dans des réactions qui minimisent les sous-produits nocifs et réduisent l'impact environnemental de la production chimique.
Chimie analytique
This compound: peut être utilisé comme étalon en chromatographie et en spectrométrie de masse pour l'identification et la quantification de composés similaires dans des mélanges complexes. Ses propriétés physiques et chimiques bien définies en font un matériau de référence idéal .
Industrie des arômes
En raison de sa volatilité et de sa stabilité, This compound peut être utilisé pour créer des agents aromatisants dans l'industrie alimentaire. Il peut conférer un goût subtil et unique aux produits alimentaires, améliorant leur profil aromatique sans dominer les autres ingrédients .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Methyl-3-decen-5-ol, also known as Undecavertol®, is primarily used in the perfume industry . Its primary targets are the olfactory receptors in the nose, which are responsible for detecting and identifying smells .
Mode of Action
When 4-Methyl-3-decen-5-ol is applied in a perfume, it evaporates and interacts with the olfactory receptors in the nose. The compound binds to these receptors, triggering a signal that the brain interprets as a specific smell. In this case, 4-Methyl-3-decen-5-ol produces a powerful, rich, fresh, green, floral, violet-leaf-like odor .
Biochemical Pathways
This pathway begins with the binding of the compound to olfactory receptors and ends with the brain interpreting the signal as a specific smell .
Result of Action
The primary result of the action of 4-Methyl-3-decen-5-ol is the perception of a specific smell. When the compound binds to olfactory receptors, it triggers a signal that the brain interprets as a powerful, rich, fresh, green, floral, violet-leaf-like odor . This makes 4-Methyl-3-decen-5-ol a valuable ingredient in perfume oils .
Action Environment
The action, efficacy, and stability of 4-Methyl-3-decen-5-ol can be influenced by various environmental factors. For instance, the compound is stable in perfumes and diverse functional bases but is unstable in acid cleaners, antiperspirants, and very alkaline products . Additionally, the perception of the compound’s smell can be influenced by other scents present in the environment.
Analyse Biochimique
Biochemical Properties
4-Methyl-3-decen-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the Grignard reaction, where pentylmagnesium bromide reacts with 2-methyl-2-pentenal to produce 4-Methyl-3-decen-5-ol
Cellular Effects
4-Methyl-3-decen-5-ol has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce phototoxicity in vitro, indicating its potential impact on cellular functions . Additionally, exposure-related observations in humans have provided insights into its biological effects .
Molecular Mechanism
The molecular mechanism of 4-Methyl-3-decen-5-ol involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular responses . The Grignard reaction mentioned earlier is a prime example of its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-decen-5-ol have been observed to change over time. The substance is shown to be readily biodegradable, indicating its stability and degradation patterns in the environment . Long-term studies have highlighted its potential to mineralize quickly, reducing its long-term impact on cellular functions .
Dosage Effects in Animal Models
The effects of 4-Methyl-3-decen-5-ol vary with different dosages in animal models. Repeated dose toxicity studies have shown that higher doses can lead to toxic effects, while lower doses may not exhibit significant adverse effects . These studies help in understanding the threshold levels and potential toxicities associated with varying dosages.
Metabolic Pathways
4-Methyl-3-decen-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The substance’s biodegradability suggests its involvement in metabolic processes that lead to its quick mineralization in the environment .
Transport and Distribution
Within cells and tissues, 4-Methyl-3-decen-5-ol is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining its overall impact on cellular functions.
Subcellular Localization
The subcellular localization of 4-Methyl-3-decen-5-ol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell . Studies on its localization provide insights into its role in various cellular processes.
Propriétés
IUPAC Name |
(E)-4-methyldec-3-en-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTQLNQRVZNEDV-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=CCC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C(=C/CC)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | 3-Decen-5-ol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
81782-77-6, 177772-08-6 | |
| Record name | 3-Decen-5-ol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081782776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-decen-5-ol, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177772086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decen-5-ol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-methyl-3-decen-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-3-DECEN-5-OL, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5I61TY7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-methyl-3-decen-5-ol based on the provided research?
A1: The research primarily highlights the use of 4-methyl-3-decen-5-ol as a fragrance material [] and a component in self-tanning cosmetic products []. Its presence contributes to the overall scent profile of fragrances and may also play a role in mitigating the odor of other active ingredients in self-tanning formulations.
Q2: How is 4-methyl-3-decen-5-ol synthesized?
A2: One of the research articles outlines a synthetic route for 4-methyl-3-decen-5-ol []. The process involves several steps:
Q3: How is the synthesized 4-methyl-3-decen-5-ol characterized?
A3: The synthesized compound is characterized using spectroscopic techniques [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1237666.png)
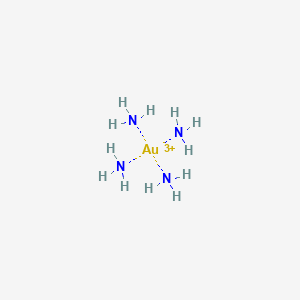
![6-[(5-Bromo-3-phenyl-1H-indole-2-carbonyl)-hydrazonomethyl]-2,3-dimethoxy-benzoic acid](/img/structure/B1237671.png)

![(6R)-1-(Hydroxymethyl)-3,9-dimethoxy-4,7,8-trihydroxy-6,12-dimethyl-6alpha,12alpha-epoxy-11,12-dihydro-6H-dibenzo[b,f]oxocin-11-one](/img/structure/B1237673.png)

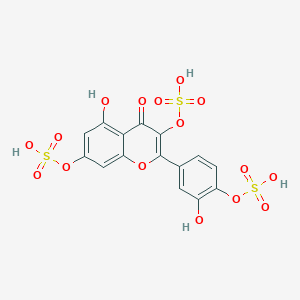
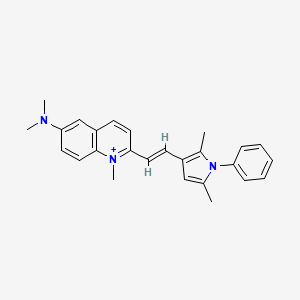
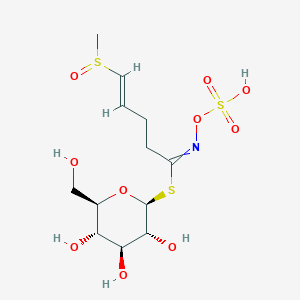
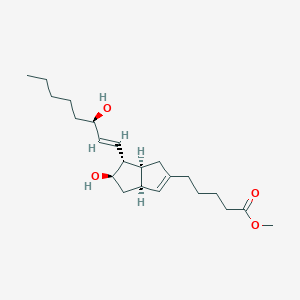

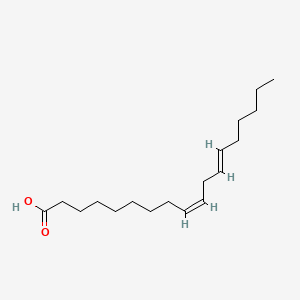

![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
